

Application Notes & Protocols for Formylmethanofuran Analysis via Mass Spectrometry

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Compound of Interest

Compound Name: *Formylmethanofuran*

Cat. No.: *B1241027*

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Introduction

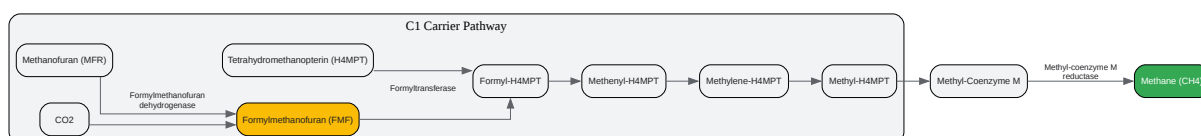
Formylmethanofuran (FMF) is a crucial intermediate in the methanogenesis pathway, the primary metabolic process for methane production by archaea. The accurate quantification and characterization of FMF are essential for studying microbial metabolism, biofuel production, and the global carbon cycle. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers a highly sensitive and specific platform for the analysis of FMF. These application notes provide a comprehensive overview and detailed protocols for the analysis of **Formylmethanofuran** using mass spectrometry techniques.

Chemical Properties of Formylmethanofuran

Property	Value
Chemical Formula	C ₃₅ H ₄₄ N ₄ O ₁₆
Exact Mass	776.2752 Da
Molecular Weight	776.74 g/mol
Key Structural Features	Pterin ring, furan ring, and a formyl group

Signaling Pathway: The Role of Formylmethanofuran in Methanogenesis

Formylmethanofuran is a key player in the initial steps of CO₂ reduction to methane in methanogenic archaea. The formyl group is transferred from **Formylmethanofuran** to tetrahydromethanopterin, a crucial step in the C1 carrier pathway. Understanding this pathway is critical for metabolic studies.

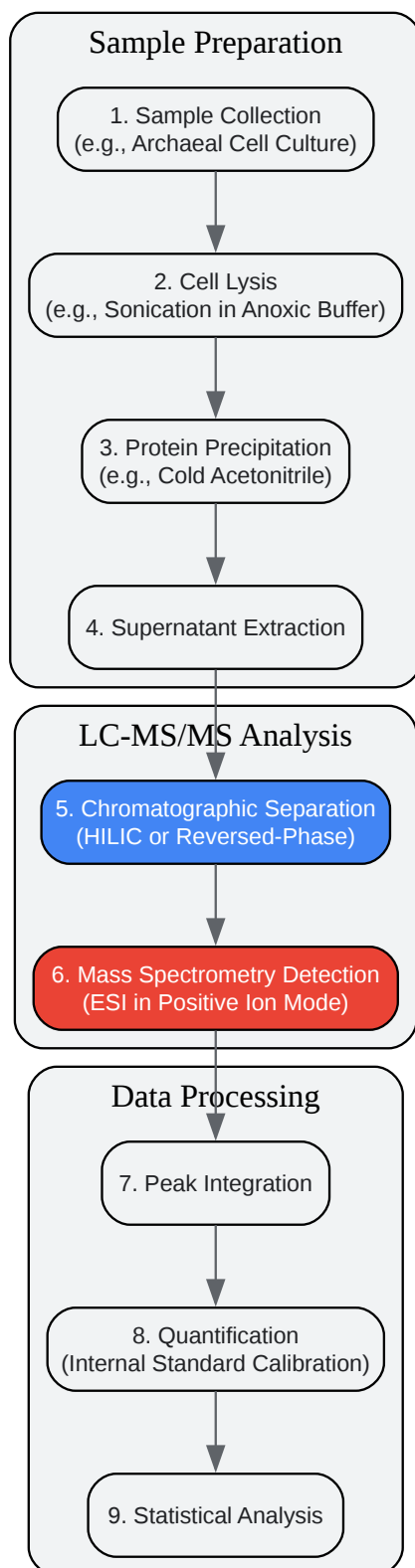


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Caption: Simplified Methanogenesis Pathway

Experimental Workflow for Formylmethanofuran Analysis

A typical workflow for the quantitative analysis of **Formylmethanofuran** from biological samples involves several key steps from sample preparation to data analysis.



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Caption: LC-MS/MS Workflow for FMF Analysis

Detailed Experimental Protocols

Protocol 1: Sample Preparation from Archaeal Cell Cultures

Objective: To extract **Formylmethanofuran** from archaeal cells while minimizing degradation.

Materials:

- Archaeal cell pellet
- Anoxic phosphate buffer (pH 7.0)
- Acetonitrile (LC-MS grade), pre-chilled to -20°C
- Centrifuge capable of 14,000 x g and 4°C
- Sonicator
- 0.22 µm syringe filters

Procedure:

- Harvest archaeal cells by centrifugation at 10,000 x g for 10 minutes at 4°C.
- Resuspend the cell pellet in 1 mL of anoxic phosphate buffer.
- Lyse the cells by sonication on ice. Use short bursts to prevent overheating.
- Add 2 mL of cold acetonitrile to the cell lysate to precipitate proteins.
- Vortex the mixture for 1 minute and incubate at -20°C for 30 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
- Carefully collect the supernatant containing the metabolites.
- Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

- Store the samples at -80°C until LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Formylmethanofuran

Objective: To separate and quantify **Formylmethanofuran** using liquid chromatography-tandem mass spectrometry.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters (HILIC - recommended for polar compounds):

- Column: Amide or HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient:
 - 0-2 min: 95% B
 - 2-10 min: 95% to 50% B
 - 10-12 min: 50% B
 - 12-12.1 min: 50% to 95% B
 - 12.1-15 min: 95% B
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL

MS/MS Parameters (Illustrative):

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Capillary Voltage: 3.5 kV
- Source Temperature: 150°C
- Desolvation Temperature: 400°C
- Collision Gas: Argon
- Multiple Reaction Monitoring (MRM) Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV) (Illustrative)
Formylmethanofuran	777.28	Fragment 1	25
Fragment 2	35		
Internal Standard (e.g., ¹³ C, ¹⁵ N-labeled FMF)	>777.28	Corresponding Fragments	25, 35

Note: Specific MRM transitions and collision energies should be optimized by direct infusion of a **Formylmethanofuran** standard.

Quantitative Data Presentation

The following table structure should be used to present quantitative results from the analysis of multiple samples.

Sample ID	Replicate	Peak Area (FMF)	Peak Area (Internal Standard)	Calculated Concentration (µg/mL)
Control_1	1			
Control_1	2			
Control_1	3			
Treatment_A_1	1			
Treatment_A_1	2			
Treatment_A_1	3			
Treatment_B_1	1			
Treatment_B_1	2			
Treatment_B_1	3			

Conclusion

The protocols and application notes provided here offer a robust framework for the sensitive and specific analysis of **Formylmethanofuran** using LC-MS/MS. Proper sample handling to ensure the stability of this key metabolite, coupled with optimized chromatographic and mass spectrometric conditions, will enable researchers to accurately quantify **Formylmethanofuran** in various biological matrices. This will facilitate a deeper understanding of methanogenesis and related metabolic pathways.

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